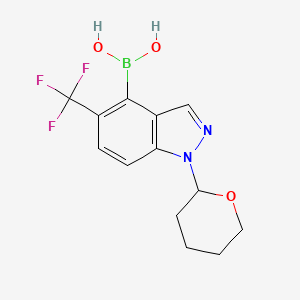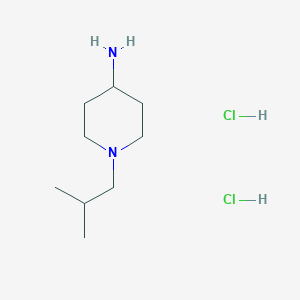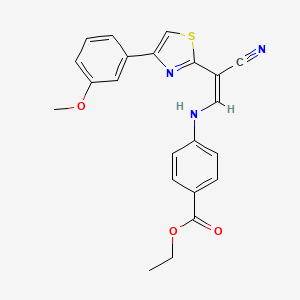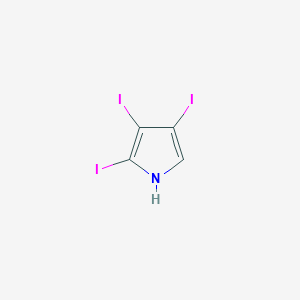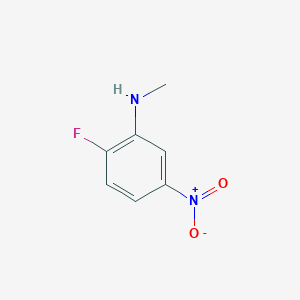
2-Fluoro-N-methyl-5-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-N-methyl-5-nitroaniline is an organic compound with the molecular formula C7H7FN2O2 and a molecular weight of 170.14 . It is used as an organic synthesis intermediate and pharmaceutical intermediate, mainly in laboratory research and development processes and chemical and pharmaceutical production processes .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-fluoro-5-nitroaniline (20.0g, 128.2mmol) and paraformaldehyde (16.0g, 533.3mmol) dissolved in 500mL of methanol. The mixture is stirred at room temperature, then sodium methoxide (NaOMe) (3.4g, 63mmol) in methanol (100mL) is added dropwise. The reaction is stirred at room temperature for 16 hours, then sodium borohydride (NaBH4) (9.7g, 255.2mmol) is added in two aliquots and stirred for 15 minutes. After completion of the reaction, it is poured into a 1M KOH aqueous solution, and stirred to precipitate a solid. The solid is filtered to give a yellow solid this compound (19.0g, 87% yield) .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string:InChI=1S/C7H7FN2O2/c1-9-7-4-5 (10 (11)12)2-3-6 (7)8/h2-4,9H,1H3 . The compound has a planar structure typical of aromatic compounds, with the nitro (-NO2) and fluoro (-F) groups attached to the benzene ring. Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 270.3±30.0 °C and a predicted density of 1.361±0.06 g/cm3 . Its pKa is predicted to be 2.12±0.25 .Wissenschaftliche Forschungsanwendungen
Complex Formation
2-Fluoro-N-methyl-5-nitroaniline (2-F,5-NA) has been utilized in the preparation of new complexes involving copper(II), nickel(II), and cobalt(II). These complexes display a range of structural forms, including square planar, tetrahedral, and hexacoordinate structures, and are studied for their infrared and electronic spectra, as well as their magnetic moments. This research demonstrates the potential of 2-F,5-NA in forming varied metal complexes relevant in fields like coordination chemistry and materials science (Devoto, Massacesi, Pinna, & Ponticelli, 1982).
Chemical Synthesis and Analysis
This compound has been involved in the synthesis of various chemical compounds. For instance, its reaction with pyrrolidine and triethylamine in DMF (Dimethylformamide) results in the formation of specific compounds with significant charge-transfer interactions, which are investigated for their non-linear optical properties (Yanes, Torres, López-Rodríguez, Núñez, & Brito, 1997).
Material Science and Dye Production
Research has shown that derivatives of this compound, such as 4-Fluoro-3-nitroaniline, have garnered significant importance in the USA as novel dye intermediates. Their use extends to pharmaceuticals and insecticides, showcasing the compound's versatility in various industrial applications (Bil, 2007).
Photometric Studies
This compound has been a subject of photometric studies, where its electron charge distribution was analyzed using high-resolution single-crystal X-ray data and ab initio calculations. This research offers insights into the intermolecular interactions and electron density topology of nitroanilines, which is crucial in understanding their physical and chemical properties (Ellena, Goeta, Howard, & Punte, 2001).
Fluorescence Studies
The compound has been studied for its role in quenching the fluorescence of pyrene, a process important in understanding molecular interactions and behaviors in various solvents. These studies contribute to a deeper understanding of molecular interactions in chemical and biological systems (Agudelo‐Morales, Silva, Galian, & Pérez‐Prieto, 2012).
Analytical Chemistry
This compound has been the subject of mass spectral analysis to distinguish between isomeric fluoronitroanilines. The study of its electron impact and methane chemical ionization mass spectra helps in the positive identification of these isomers, crucial in analytical chemistry for accurate compound identification (Fu & Rosenberg, 1980).
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that nitroanilines, a class of compounds to which 2-fluoro-n-methyl-5-nitroaniline belongs, often interact with various enzymes and proteins in the body .
Mode of Action
Nitroanilines, in general, can undergo a series of reactions including nitration, conversion from the nitro group to an amine, and bromination . These reactions can influence the compound’s interaction with its targets.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . These factors could include temperature, pH, and the presence of other compounds.
Eigenschaften
IUPAC Name |
2-fluoro-N-methyl-5-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2/c1-9-7-4-5(10(11)12)2-3-6(7)8/h2-4,9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKHWTYJUYVMND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2S,5R)-rel-3-Azabicyclo[3.1.0]hexan-2-ylmethanol hydrochloride](/img/no-structure.png)
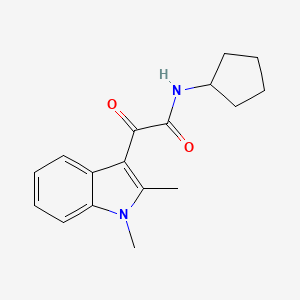

![3-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2624636.png)

![1-(4H-Thiochromeno[4,3-d][1,3]thiazol-2-yl)ethanamine;dihydrochloride](/img/structure/B2624643.png)
![5-methyl-3-oxo-2-phenyl-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2624644.png)
![2-(4-Ethoxyphenyl)-1-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2624646.png)
![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2624647.png)
